

Application Notes and Protocols for Cyanine5.5 NHS Ester Antibody Labeling

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Compound of Interest

Compound Name: *Cyanine5.5 NHS ester chloride (TEA)*

Cat. No.: *B15599250*

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Introduction

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules, particularly antibodies, for a wide range of applications including in vivo imaging, flow cytometry, and immunofluorescence microscopy. Its emission in the NIR region minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio. The N-hydroxysuccinimide (NHS) ester functional group of Cy5.5 readily reacts with primary amine groups (-NH₂) on the antibody, such as the side chain of lysine residues, to form a stable amide bond.^[1]

This document provides a comprehensive protocol for the covalent labeling of antibodies with Cyanine5.5 NHS ester. The protocol covers antibody preparation, the conjugation reaction, purification of the labeled antibody, and determination of the degree of labeling (DOL).

Materials and Reagents

Material/Reagent	Specifications	Storage
Antibody	Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS). [1]	4°C or -20°C
Cyanine5.5 NHS ester	Amine-reactive succinimidyl ester.	< -15°C, desiccated, protected from light.[1][2]
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)	High-purity, anhydrous.[1]	Room temperature, desiccated.
Reaction Buffer	1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-7.4.[1][3]	Room temperature.
Quenching Reagent (Optional)	1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.	Room temperature.
Purification Column	Size exclusion chromatography column (e.g., Sephadex G-25) or spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[3][4][5]	Room temperature.
Collection Tubes	1.5 mL microcentrifuge tubes.	Room temperature.

Experimental Protocols

Antibody Preparation

The purity of the antibody is critical for a successful labeling reaction. The antibody solution must be free of any amine-containing substances, such as Tris or glycine buffers, and stabilizing proteins like BSA or gelatin, as these will compete with the antibody for reaction with the Cy5.5 NHS ester.[3][6]

- **Buffer Exchange:** If the antibody is in an incompatible buffer, perform a buffer exchange into a suitable amine-free buffer like 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4. This can

be achieved through dialysis, diafiltration, or by using spin desalting columns.[4][7]

- Concentration: The antibody concentration should ideally be between 2-10 mg/mL.[4] If the antibody is too dilute, it can be concentrated using spin concentrators.

Preparation of Cy5.5 NHS Ester Stock Solution

It is crucial to prepare the dye stock solution immediately before use as NHS esters are moisture-sensitive.

- Allow the vial of Cyanine5.5 NHS ester to warm to room temperature before opening to prevent condensation.
- Add the appropriate amount of anhydrous DMSO or DMF to the vial to create a 10 mg/mL or 10 mM stock solution.[3][4]
- Vortex the vial until the dye is completely dissolved.

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to antibody.[1]

- pH Adjustment: Adjust the pH of the antibody solution to between 8.0 and 9.0.[1] This can be done by adding a small volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to the antibody solution (typically 1/10th of the antibody solution volume).[3][4]
- Molar Ratio: The optimal molar ratio of Cy5.5 NHS ester to antibody needs to be determined empirically for each antibody. A good starting point is a molar excess of 10-20 moles of dye per mole of antibody.[3][8] For an IgG antibody (molecular weight ~150 kDa), a 10:1 to 20:1 molar ratio is often used.
- Reaction: Add the calculated volume of the Cy5.5 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous gentle stirring or rotation, protected from light.[3][8]

Purification of the Labeled Antibody

After the incubation period, it is essential to remove any unreacted Cy5.5 dye from the labeled antibody.^{[9][10]}

- **Size Exclusion Chromatography:** This is the most common method for separating the labeled antibody from the free dye.
 - Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).^[4]
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled antibody with PBS. The first colored fraction to elute will be the Cy5.5-labeled antibody.^[7]
 - Collect the fractions containing the purified conjugate.
- **Spin Desalting Columns:** For smaller scale reactions, spin desalting columns provide a quick and efficient method for purification.^{[3][5]}
 - Prepare the spin column according to the manufacturer's instructions.
 - Load the reaction mixture onto the column.
 - Centrifuge to collect the purified labeled antibody.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.^[11] An optimal DOL is crucial for the performance of the labeled antibody, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of antibody function.^{[8][10]} For most antibodies, a DOL between 2 and 10 is desirable.^{[4][10]}

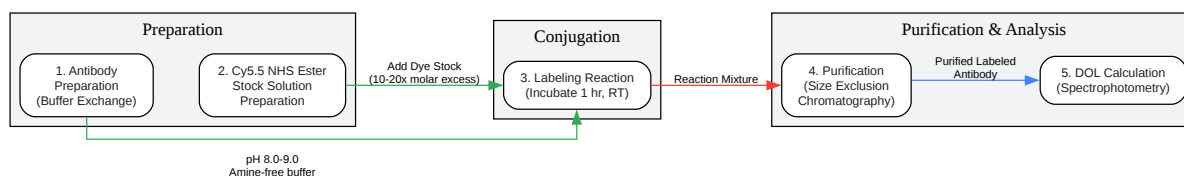
- **Measure Absorbance:** Measure the absorbance of the purified Cy5.5-labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, which is approximately 675 nm (A_{max}).^[8] Use PBS as a blank.

- Calculate Concentrations:
 - Dye Concentration (M): $[Dye] = A_{max} / (\epsilon_{dye} * \text{path length})$ where ϵ_{dye} for Cy5.5 is $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$.[\[8\]](#)
 - Corrected Protein Concentration (M): A correction factor is needed to account for the dye's absorbance at 280 nm.[\[8\]](#)[\[9\]](#) $\text{Corrected } A_{280} = A_{280} - (A_{max} * CF)$ where CF (Correction Factor) for Cy5.5 is approximately 0.04.[\[8\]](#) $[Protein] = \text{Corrected } A_{280} / (\epsilon_{protein} * \text{path length})$ where $\epsilon_{protein}$ for a typical IgG is $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$.[\[8\]](#)[\[10\]](#)
- Calculate DOL: $DOL = [Dye] / [Protein]$

Quantitative Data Summary

Parameter	Recommended Value/Range	Notes
Antibody Concentration	2-10 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Buffer pH	8.0 - 9.0	Crucial for the reaction between NHS ester and primary amines.[1]
Molar Ratio (Dye:Antibody)	10:1 to 20:1	This is a starting point and should be optimized for each antibody.[3][8]
Incubation Time	1 hour	At room temperature, protected from light.[3][8]
Optimal Degree of Labeling (DOL)	2 - 10	Varies depending on the antibody and application.[4][10]
Cy5.5 Molar Extinction Coefficient (ϵ_{dye})	$\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$	At $\sim 675 \text{ nm}$.[8]
IgG Molar Extinction Coefficient ($\epsilon_{\text{protein}}$)	$\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$	At 280 nm .[8][10]
Cy5.5 Correction Factor (CF) at 280 nm	~ 0.04	Used to correct the protein absorbance reading.[8]

Experimental Workflow Diagram



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Caption: Experimental workflow for Cyanine5.5 NHS ester antibody labeling.

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